molecular formula C8H5F3N2S B13036715 1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile

1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile

Cat. No.: B13036715
M. Wt: 218.20 g/mol
InChI Key: CATRHDIEDKWOJT-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile is a compound that features a thiazole ring substituted with a trifluoromethyl group and a cyclopropane ring attached to a carbonitrile group. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and reactivity .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The cyclopropane-1-carbonitrile moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its combination of a trifluoromethyl-substituted thiazole ring and a cyclopropane-1-carbonitrile moiety, which imparts distinct chemical and biological properties .

Biological Activity

1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, while the thiazole ring contributes to various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole ring and subsequent cyclopropanation reactions. Various synthetic pathways have been explored, emphasizing yield optimization and purity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances these effects by improving solubility and interaction with microbial targets .
  • Antioxidant Properties : Compounds with thiazole structures have shown potential in reducing oxidative stress by scavenging free radicals, thus protecting cellular components from damage .
  • Enzyme Inhibition : Some derivatives have been reported to inhibit specific enzymes linked to disease pathways, suggesting potential applications in treating conditions such as cancer and inflammation .

Biological Activity Data

A summary of biological activities related to this compound is presented in the following table:

Activity Tested Concentration Effectiveness Reference
AntimicrobialMIC 12.5 µg/mLModerate activity against various bacteria
AntioxidantN/ASignificant reduction in ROS levels
Enzyme InhibitionIC50 49.22 µMEffective against target enzymes

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

  • Antimicrobial Study : A study evaluated a series of thiazole derivatives for their antimicrobial properties against bacterial strains. The results indicated that compounds with trifluoromethyl substitutions showed enhanced potency compared to their non-fluorinated counterparts .
  • Oxidative Stress Reduction : Research demonstrated that thiazolidine derivatives significantly reduced intracellular reactive oxygen species (ROS) levels in cellular models, indicating a protective effect against oxidative stress .
  • Enzyme Interaction : Molecular docking studies revealed that certain thiazole derivatives form stable complexes with enzymes involved in cancer progression, suggesting their potential as therapeutic agents .

Properties

Molecular Formula

C8H5F3N2S

Molecular Weight

218.20 g/mol

IUPAC Name

1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)5-3-14-6(13-5)7(4-12)1-2-7/h3H,1-2H2

InChI Key

CATRHDIEDKWOJT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=NC(=CS2)C(F)(F)F

Origin of Product

United States

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